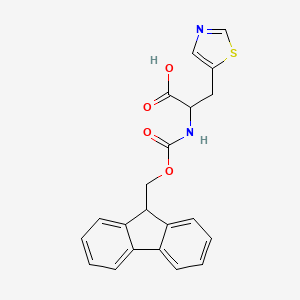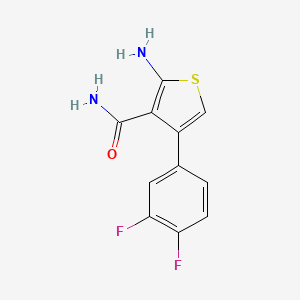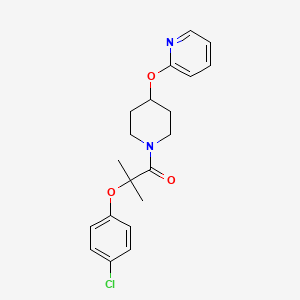
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxypyrrolidine group, a piperidine ring, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxypyrrolidine group, and the final acylation to form the acetamide. Common reagents used in these steps may include:
Piperidine: Used as a starting material for the formation of the piperidine ring.
Methoxypyrrolidine: Introduced through a substitution reaction.
Acetic anhydride or acetyl chloride: Used for the acylation step to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods can vary depending on the scale of production and the desired purity of the final product.
化学反応の分析
Types of Reactions
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the acetamide group may yield an amine derivative.
科学的研究の応用
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used as an intermediate in the synthesis of more complex molecules or pharmaceuticals.
作用機序
The mechanism of action of N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine and piperidine groups may play a role in binding to these targets, while the acetamide group may influence the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
N-(4-(4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide is unique due to the presence of the methoxypyrrolidine group, which may confer specific biological activities or reactivity that differ from similar compounds
特性
IUPAC Name |
N-[4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(23)20-16-5-3-15(4-6-16)19(24)21-10-7-17(8-11-21)22-12-9-18(13-22)25-2/h3-6,17-18H,7-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNHSPZZKFAFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2717019.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2717020.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride](/img/structure/B2717021.png)


![6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2717028.png)
![Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate](/img/structure/B2717030.png)
![N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2717032.png)
![7-Azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2717034.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2717035.png)


![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717040.png)
![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)
